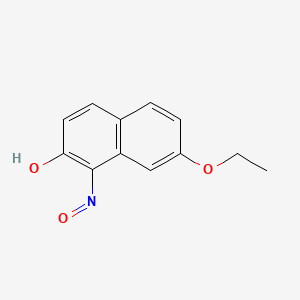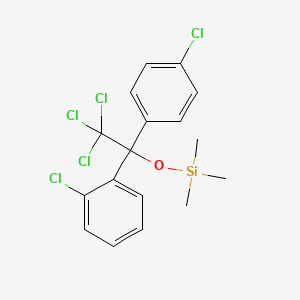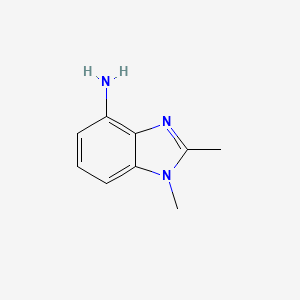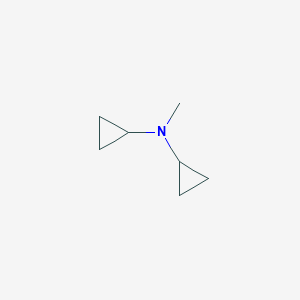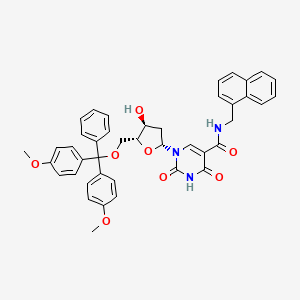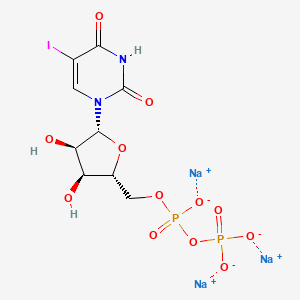
5-Iodo-UDP trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-UDP trisodium salt typically involves the iodination of uridine derivatives followed by phosphorylation. The general steps include:
Iodination: Uridine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the uridine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale iodination: Using industrial-grade iodine and oxidizing agents.
Efficient phosphorylation: Employing high-efficiency phosphorylating agents and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-UDP trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Phosphorylation/Dephosphorylation: The diphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Phosphorylation: Phosphorylating agents like POCl3 or PCl3 in the presence of bases such as triethylamine (TEA) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Phosphorylation Products: Modified nucleotide diphosphates or triphosphates can be obtained.
Scientific Research Applications
5-Iodo-UDP trisodium salt has a wide range of applications in scientific research, including:
Chemistry
Nucleotide Analogs: Used as a precursor for the synthesis of various nucleotide analogs for biochemical studies.
Biology
Receptor Studies: As a selective P2Y6 receptor agonist, it is used to study the role of P2Y6 receptors in cellular signaling and physiological processes.
Medicine
Cytoprotection: Exhibits cytoprotective effects in models of ischemia/reperfusion injury, making it a potential therapeutic agent for conditions involving tissue damage.
Industry
Pharmaceutical Research: Used in the development of new drugs targeting P2Y6 receptors and related pathways.
Mechanism of Action
5-Iodo-UDP trisodium salt exerts its effects primarily through the activation of the P2Y6 receptor . The mechanism involves:
Receptor Binding: The compound binds selectively to the P2Y6 receptor on the cell surface.
Signal Transduction: Activation of the receptor triggers intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Physiological Effects: These signaling molecules mediate various cellular responses, such as calcium mobilization and activation of protein kinase C (PKC), resulting in cytoprotective effects.
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphoglucuronic acid trisodium salt (UDP-GlcA): Another nucleotide diphosphate with different biological functions.
Uridine 5’-triphosphate trisodium salt (UTP): A nucleotide triphosphate involved in RNA synthesis and other cellular processes.
Uniqueness
Selective P2Y6 Agonist: Unlike other nucleotide diphosphates, 5-Iodo-UDP trisodium salt is highly selective for the P2Y6 receptor, making it a valuable tool for studying P2Y6-mediated signaling pathways.
Cytoprotective Properties: Its ability to protect cells from ischemia/reperfusion injury sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H10IN2Na3O12P2 |
|---|---|
Molecular Weight |
596.00 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1 |
InChI Key |
QWGVSYFNEAILDQ-FCIXCQMASA-K |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


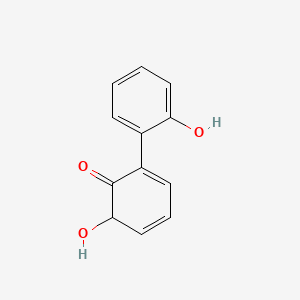
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)

![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
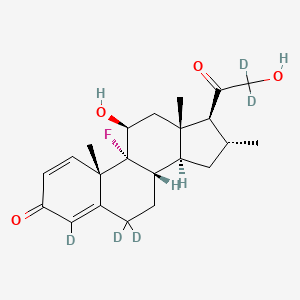
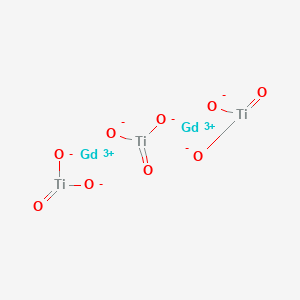
![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
